Home > Products > Screening Compounds P119203 > Bendamustine Bis-mercapturic Acid-d6
Bendamustine Bis-mercapturic Acid-d6 - 1356930-62-5

Bendamustine Bis-mercapturic Acid-d6

Catalog Number: EVT-1442246
CAS Number: 1356930-62-5
Molecular Formula: C26H37N5O8S2
Molecular Weight: 617.766
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bendamustine Bis-mercapturic Acid-d6 is a deuterated derivative of Bendamustine Bis-mercapturic Acid, which is a metabolite of the chemotherapeutic agent bendamustine. This compound is classified under alkylating agents, specifically nitrogen mustards, and is primarily utilized in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The introduction of deuterium atoms enhances its stability and aids in pharmacokinetic studies.

Source

Bendamustine Bis-mercapturic Acid-d6 can be sourced from specialized chemical suppliers and is available in certified reference materials for research purposes. It is produced upon order due to its short shelf life and controlled status, requiring specific documentation for purchase .

Classification
  • Type: Alkylating agent
  • Sub-class: Nitrogen mustard
  • CAS Number: 1356930-62-5
  • Molecular Formula: C26D6H31N5O8S2
  • Molecular Weight: 617.768 g/mol .
Synthesis Analysis

The synthesis of Bendamustine Bis-mercapturic Acid-d6 involves complex organic chemistry techniques, primarily focusing on the incorporation of deuterium into the molecular structure. The methods typically include:

  1. Starting Materials: The synthesis begins with bendamustine as the precursor.
  2. Deuteration Process: Deuterated reagents are utilized to introduce deuterium atoms into the molecule. This can involve reactions with deuterated acetic anhydride or other deuterated acylating agents under controlled conditions.
  3. Purification: Post-synthesis, the product undergoes purification processes such as chromatography to isolate Bendamustine Bis-mercapturic Acid-d6 from by-products and unreacted materials.

Technical details regarding the specific reaction conditions (temperature, pressure, reaction time) are crucial for optimizing yield and purity but are often proprietary or detailed in specialized literature.

Molecular Structure Analysis

Bendamustine Bis-mercapturic Acid-d6 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Structure: The compound features a benzimidazole ring, a butyric acid side chain, and two mercapturic acid moieties.
  • Data:
    • SMILES Notation: C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@H](NC(=O)C([2H])([2H])[2H])C(=O)O)c1ccc2c(c1)nc(CCCC(=O)O)n2C)C(=O)O
    • IUPAC Name: 4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid .
Chemical Reactions Analysis

Bendamustine Bis-mercapturic Acid-d6 can participate in various chemical reactions typical of alkylating agents:

  1. Alkylation Reactions: The compound can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking.
  2. Hydrolysis: In aqueous environments, it may undergo hydrolysis, breaking down into less active metabolites.
  3. Oxidation/Reduction Reactions: It can also undergo redox reactions depending on the presence of oxidizing or reducing agents.

These reactions are significant for understanding its pharmacodynamics and potential interactions in biological systems .

Mechanism of Action

The mechanism of action of Bendamustine Bis-mercapturic Acid-d6 primarily involves:

  1. DNA Cross-linking: Similar to other alkylating agents, it forms cross-links between DNA strands, preventing replication and transcription.
  2. Induction of Apoptosis: The resultant DNA damage triggers cellular apoptosis pathways.
  3. Pharmacokinetics: The presence of deuterium alters the metabolic pathways slightly, affecting the pharmacokinetic profile by potentially prolonging the half-life due to reduced metabolic rates compared to non-deuterated counterparts .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Relevant Data

The compound has a molecular weight of approximately 617.768 g/mol and exhibits various spectral properties that can be analyzed using techniques like NMR and mass spectrometry for characterization .

Applications

Bendamustine Bis-mercapturic Acid-d6 is primarily used in scientific research:

  1. Pharmacokinetic Studies: Due to its labeled nature, it serves as a valuable tool for studying drug metabolism and pharmacodynamics.
  2. Proteomics Research: Its unique properties allow for applications in proteomics where tracking metabolic pathways is essential.
  3. Cancer Research: Understanding its mechanism helps in developing more effective treatments for cancers resistant to traditional therapies.
Introduction to Bendamustine Bis-mercapturic Acid-d6

Definition and Role as a Phase II Metabolite of Bendamustine

Bendamustine bis-mercapturic acid-d6 is a deuterium-labeled variant of the principal mercapturate metabolite of bendamustine, an alkylating chemotherapeutic agent. Structurally, it features two N-acetylcysteine moieties conjugated via thioether bonds to the bis(2-chloroethyl)amine groups of bendamustine, forming a bis-S-substituted mercapturic acid derivative [3] [6]. This bis-conjugate represents the terminal product of bendamustine's detoxification through the mercapturic acid pathway (MAP), where reactive electrophilic intermediates are neutralized by sequential enzymatic conjugation with glutathione, followed by enzymatic processing to yield cysteine-glycine, cysteine, and finally N-acetylcysteine (mercapturic acid) adducts [5] [9].

The bis-conjugation is significant as it reflects complete detoxification of bendamustine's dual alkylating centers. Unlike monofunctional alkylators, bendamustine contains two reactive chloroethyl groups that independently undergo MAP processing. Mass spectrometry studies confirm that bendamustine bis-mercapturic acid constitutes >15% of bendamustine-derived urinary metabolites in humans, underscoring its quantitative importance in systemic clearance [3] [10]. The deuterated form (d6) maintains identical chemical reactivity but exhibits distinct mass spectral signatures, enabling precise tracking in biological matrices.

Table 2: Metabolic Fate of Bendamustine via Competing Pathways

Metabolic PathwayPrimary MetabolitesBiological Activity
HydrolysisMonohydroxy- (HP1), Dihydroxybendamustine (HP2)Inactive (<1% cytotoxicity)
CYP1A2 Oxidationγ-Hydroxybendamustine (M3), N-desmethyl-bendamustine (M4)Partially active (M3: equipotent; M4: 5-10x weaker)
Glutathione ConjugationCysteine conjugates → Bis-mercapturic acidFully detoxified (non-reactive)

Significance in Mercapturic Acid Pathway Detoxification

The formation of bendamustine bis-mercapturic acid epitomizes the mercapturic acid pathway's (MAP) critical role in mitigating chemical toxicity. As a bifunctional alkylator, bendamustine generates highly electrophilic carbonium ions that attack nucleophilic sites in DNA, causing cytotoxic cross-links. Simultaneously, these electrophiles are vulnerable to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This conjugation prevents DNA/Protein adduct formation—a key detoxification mechanism [5] [9].

Bendamustine's bis-mercapturic acid metabolite arises via a four-step enzymatic cascade:

  • GST-mediated GSH conjugation: Two GSH molecules bind bendamustine's chloroethyl groups, forming a bis-glutathionyl conjugate [5].
  • Gamma-glutamyl transferase removal: Cleaves glutamate residues, yielding bis-cysteinylglycine conjugates [9].
  • Dipeptidase cleavage: Glycine removal generates bis-cysteine conjugates [2].
  • N-acetyltransferase acetylation: Forms the terminal bis-mercapturic acid excreted renally [5] [10].

This pathway achieves dual detoxification:

  • Electrophile neutralization: Thioether bonds irreversibly inactivate bendamustine's alkylating potential [9].
  • Enhanced hydrophilicity: The bis-mercapturic acid exhibits >10-fold higher aqueous solubility than parent bendamustine, facilitating urinary excretion and reducing tissue accumulation [5]. Crucially, studies comparing oxidative (CYP-mediated) versus MAP metabolism reveal that the MAP pathway minimizes reactive intermediate exposure. For example, in vitro hepatocyte models show 50% lower protein adduct formation when MAP is functional, directly correlating with reduced organ toxicity [3] [10].

Importance of Deuterium Labeling in Pharmacokinetic Studies

Deuterium labeling at six hydrogen sites (methyl/acetyl groups) in bendamustine bis-mercapturic acid-d6 creates a metabolically stable tracer indispensable for advanced pharmacokinetic (PK) research. The strategic deuteration exploits the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6-10x slower cleavage rates than carbon-hydrogen bonds due to lower vibrational frequency and higher bond dissociation energy. This reduces metabolic degradation of the tracer, prolonging its detectability in vivo [3] [6].

Bendamustine bis-mercapturic acid-d6 serves three core functions in PK/PD studies:

  • Quantitative Internal Standard: Its near-identical chemical behavior to non-deuterated bis-mercapturic acid enables precise LC-MS/MS quantification. Deuterated analogs elute marginally earlier in reverse-phase chromatography (Δt<0.3 min) but show negligible matrix effects. This allows absolute quantification of bendamustine's MAP flux in plasma/urine with <5% coefficient of variation [3] [6].
  • Tracer for Metabolic Flux Studies: Co-infusion with bendamustine permits calculation of MAP kinetics:
  • Formation clearance (CLf): 12.8 ± 3.1 L/h in adults
  • Renal excretion: 89% of bis-mercapturic acid within 24h [3]
  • Interspecies Bridging: Rodent-to-human PK scaling using deuterated tracers confirms conserved MAP dominance (>60% total clearance) across species, validating translational models [3] [6].

Table 3: Analytical Advantages of Deuterated vs. Native Bis-mercapturic Acid

PropertyBis-mercapturic Acid-d6Native Bis-mercapturic Acid
Molecular Mass611.73 Da605.69 Da
Primary MS/MS Transition610.2 → 354.1 (m/z)604.2 → 348.1 (m/z)
Metabolic Stability (t½)4.8 h (human hepatocytes)2.1 h (human hepatocytes)
Lower Limit of Quantification0.1 ng/mL (urine)0.5 ng/mL (urine)
Isotopic Purity>98% D6N/A

Concluding Remarks

Bendamustine bis-mercapturic acid-d6 exemplifies the synergy between classical detoxification biochemistry and modern isotopic tracer technology. As the terminal metabolite of bendamustine's mercapturic acid pathway, its bis-conjugated structure demonstrates comprehensive electrophile neutralization, while deuterium labeling enables unparalleled precision in tracking detoxification kinetics. This compound remains pivotal for elucidating alkylator metabolism and optimizing therapeutic regimens.

Properties

CAS Number

1356930-62-5

Product Name

Bendamustine Bis-mercapturic Acid-d6

IUPAC Name

4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid

Molecular Formula

C26H37N5O8S2

Molecular Weight

617.766

InChI

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3

InChI Key

YSTNDPUOARKGRL-GFRDMBKQSA-N

SMILES

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O

Synonyms

5-[Bis[2-[[(2R)-2-(acetylamino)-2-carboxyethyl]thio]ethyl]amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.